methyl 3-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate
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Overview
Description
Methyl 3-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with bromophenyl groups and a benzoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate typically involves multiple steps. One common method includes the reaction of 3,5-dimethylbenzoic acid methyl ester with N-bromosuccinimide (NBS) in the presence of 2,2’-azobis(isobutyronitrile) (AIBN) as a radical initiator. The reaction is carried out in acetonitrile at 75-80°C for about 3 hours . The resulting product is then purified through recrystallization from anhydrous ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) in acetone.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Hydrolysis: Acidic or basic conditions can be used, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield iodinated derivatives, while oxidation reactions may produce oxides of the compound.
Scientific Research Applications
Methyl 3-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate involves its interaction with specific molecular targets and pathways. The bromophenyl groups and pyrazole ring play a crucial role in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3,5-bis(bromomethyl)benzoate
- Methyl 4-(bromomethyl)benzoate
- Methyl 4-(4-bromophenyl)benzoate
Uniqueness
Methyl 3-{[3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}benzoate is unique due to its specific substitution pattern and the presence of both bromophenyl groups and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C25H20Br2N2O2 |
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Molecular Weight |
540.2 g/mol |
IUPAC Name |
methyl 3-[[3,5-bis(4-bromophenyl)-4-methylpyrazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C25H20Br2N2O2/c1-16-23(18-6-10-21(26)11-7-18)28-29(24(16)19-8-12-22(27)13-9-19)15-17-4-3-5-20(14-17)25(30)31-2/h3-14H,15H2,1-2H3 |
InChI Key |
XNZGUFGEUSNUSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(C=C2)Br)CC3=CC(=CC=C3)C(=O)OC)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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